molecular formula C16H16N4OS B2536952 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396853-82-9

3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2536952
CAS No.: 1396853-82-9
M. Wt: 312.39
InChI Key: CHIFQBMINXPYEW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical compound of significant interest in medicinal chemistry research, combining a 1,2,4-triazol-5(4H)-one core with a 2-methylthiazole moiety. This structure is related to a class of molecules known for a broad spectrum of pharmacological properties. The 1,2,4-triazole-3-thiol scaffold is a versatile precursor in heterocyclic chemistry, often used to synthesize more complex fused ring systems like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are frequently explored for their diverse biological activities . The inclusion of a thiazole ring, a "privileged scaffold" in drug discovery, significantly enhances the compound's research value due to its prevalence in therapeutic agents targeting the central nervous system, microbial infections, and various enzymes . Preclinical research on analogous 4-phenyl-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives has demonstrated promising anticonvulsant activity in maximal electroshock (MES) test models, with some compounds exhibiting broad-spectrum activity and higher safety profiles than reference drugs . Furthermore, synthetic hybrids incorporating both triazole and thiazole rings have been investigated and shown to possess potent antimicrobial and antifungal properties against pathogens like Candida albicans and Staphylococcus aureus . Researchers can utilize this compound as a key intermediate for the synthesis of novel triazolothiadiazine derivatives or as a reference standard in high-throughput screening campaigns to discover new enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not manufactured for diagnostic, human, or veterinary therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-17-13(10-22-11)9-19-16(21)20(14-5-3-2-4-6-14)15(18-19)12-7-8-12/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFQBMINXPYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core triazole ring. One common synthetic route includes the reaction of cyclopropylamine with 2-methylthiazole-4-carboxylic acid chloride to form an intermediate, which is then further reacted with phenylhydrazine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: : The triazole ring can be reduced to form aminotriazole derivatives.

  • Substitution: : The methyl group on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Phenol derivatives

  • Reduction: : Aminotriazole derivatives

  • Substitution: : Substituted thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine

The compound has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its triazole structure is known to enhance the efficacy of these products.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of microbial growth or the modulation of biological pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Cardiac Activity Modulators
  • 4-Phenyl-1H-1,2,4-triazol-5(4H)-one derivatives with piperazine/triazole moieties: Example: 4-Phenyl-1-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one. Activity: Demonstrates negative inotropic effects (reduced cardiac contractility) in isolated rabbit heart models, with heart rate reduction by 15–30% at 10 μM . Comparison: The thiazole-containing target compound lacks direct cardiac activity data but shares the triazolone core. The thiazole group may confer distinct pharmacokinetic properties, such as increased lipophilicity compared to piperazine derivatives .
Anticonvulsant Agents
  • 3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one: Activity: ED50 = 26.9 mg/kg in maximal electroshock (MES) tests in mice, with a protective index (PI) of 11.0 . Comparison: The target compound’s cyclopropyl and thiazole substituents may alter blood-brain barrier penetration compared to alkoxy-phenyl derivatives.
Anticancer and Lipogenesis Inhibitors
  • IPI-9119 (cyclopropanecarbonyl-pyrrolidin-3-yl-methyl-triazolone) :
    • Activity : IC50 = 7.7 nM against fatty acid synthase (FASN), suppressing cancer cell growth .
    • Comparison : The target compound’s thiazole group may enhance interactions with enzymatic targets like FASN, though direct data are unavailable. Cyclopropyl groups in both compounds likely contribute to metabolic stability .

Structural and Crystallographic Comparisons

Planarity and Conformation
  • Isostructural Thiazole-Triazole Derivatives :
    • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
    • Key Feature : Nearly planar structure except for a perpendicular fluorophenyl group.
    • Comparison : The target compound’s thiazole-methyl group may introduce steric hindrance, affecting binding pocket interactions compared to chlorophenyl/fluorophenyl analogues .

Cytotoxicity and Therapeutic Index

  • 3-(2,4-Dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-1H-1,2,4-triazol-5(4H)-one :
    • Activity : Anticancer compound with IC50 < 10 μM in preclinical models .
    • Comparison : The target compound’s thiazole moiety could reduce cytotoxicity compared to indole-containing derivatives, but experimental validation is needed .

Data Tables

Table 2: Crystallographic Properties

Compound Space Group Planarity Asymmetric Unit Features Source
Target Compound N/A Theoretical steric hindrance Thiazole-methyl perpendicularity
Isostructural Thiazole-Triazole Derivatives P̄1 Planar except fluorophenyl group Two independent molecules

Biological Activity

3-Cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature to elucidate its biological properties, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}OS
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 1396853-82-9

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The presence of the thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50_{50} values in the low micromolar range .

Cell LineIC50_{50} (µM)
MCF-72.09
HepG22.08

Anticonvulsant Activity

Thiazole-containing compounds have demonstrated anticonvulsant properties in various models. For example, derivatives of thiazole have been shown to significantly reduce seizure activity in animal models, indicating that structural modifications can lead to enhanced efficacy . The structure–activity relationship (SAR) studies suggest that substituents on the phenyl ring influence anticonvulsant potency.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or seizure activity.
  • Modulation of Receptor Activity : It might interact with neurotransmitter receptors or other cellular targets relevant to its therapeutic effects.

Study on Antitumor Efficacy

A notable study evaluated the antiproliferative effects of related triazole derivatives on various cancer cell lines. The results indicated that modifications, such as the introduction of a methyl group at position 4 of the phenyl ring, significantly enhanced cytotoxicity .

Research on Anticonvulsant Properties

In another study focusing on anticonvulsant activity, compounds similar to 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one were tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results showed that certain analogues provided significant protection against seizures, suggesting a promising avenue for further development in anticonvulsant therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing triazole derivatives like 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, substituted triazoles can be synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. Catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 media at 70–80°C have been used for analogous triazole syntheses to improve yield and purity . Purification often involves recrystallization from solvents like aqueous acetic acid, followed by characterization via TLC and spectroscopic methods (IR, NMR) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with a Bruker D8 VENTURE diffractometer is typical. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . WinGX provides a graphical interface for SHELX workflows, streamlining data processing and validation . Key parameters include R factor (<0.05) and data-to-parameter ratios (>12:1), as seen in analogous triazole structures .

Q. What biological activities are associated with 1,2,4-triazole derivatives, and how are these evaluated experimentally?

  • Methodological Answer : Triazoles exhibit antifungal, antimicrobial, and enzyme-inhibitory properties. Biological evaluation involves:

  • Enzyme assays : For example, α-glucosidase inhibition studies using spectrophotometric methods to monitor substrate conversion rates .
  • Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .
  • Docking studies : Computational models (e.g., AutoDock) predict binding affinities to targets like fungal CYP51 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) during structural elucidation of triazole derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or dynamic effects. Strategies include:

  • Variable-temperature NMR : To freeze conformational changes and resolve splitting patterns.
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, especially for thione/thiol tautomers .
  • Comparative analysis : Cross-referencing with analogous compounds (e.g., 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione) to identify consistent spectral trends .

Q. What advanced crystallographic techniques are used to refine challenging datasets (e.g., twinned crystals or weak diffraction)?

  • Methodological Answer : For twinned

  • SHELXD : Utilizes dual-space algorithms for structure solution in cases of pseudo-merohedral twinning .
  • ORTEP-3 : Visualizes thermal ellipsoids to validate anisotropic displacement parameters, ensuring accurate refinement of disordered regions .
    • For weak diffraction:
  • High-intensity synchrotron sources : Improve signal-to-noise ratios.
  • SAD/MAD phasing : Leverages anomalous scattering from heavy atoms (e.g., selenium derivatives) .

Q. How are potentiometric titrations applied to determine the pKa of triazole derivatives, and what solvents are optimal?

  • Methodological Answer :

  • Procedure : Dissolve the compound in a non-aqueous solvent (e.g., isopropyl alcohol) and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Monitor mV changes using a calibrated pH meter .
  • Data analysis : Plot mV vs. TBAH volume to identify the half-neutralization potential (HNP), converting to pKa via the Henderson-Hasselbalch equation. Solvents like DMF or acetone minimize protonation ambiguities .
  • Example data : For similar triazoles, pKa values range from 8.2–10.5 depending on substituent electronegativity (Table 1, ).

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